4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenylhydrazine derivative with an isothiocyanate, followed by cyclization in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The phenyl ring and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under conditions that may involve catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- 4-phenyl-N-(methyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
4-phenyl-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the isopropyl group on the thiadiazole ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
4-phenyl-N-propan-2-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
InChI Key |
VBAVEHZHDAYTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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